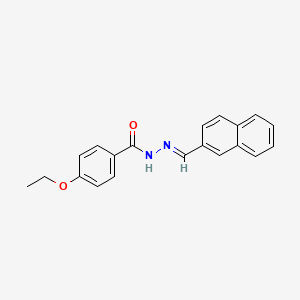

4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is a chemical compound with the linear formula C22H21N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N’-(2-naphthylmethylene)benzohydrazide is characterized by a linear formula of C22H21N3O3 . The molecular weight of this compound is 375.431 .科学的研究の応用

Crystalline Covalent Organic Frameworks : Hydrazone bonds, similar to those in 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to create new types of covalent organic frameworks (COFs). These COFs, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and feature permanent porosity. They expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Fluorescent Amino Acid Derivatives : Compounds related to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide have been used to create fluorescent analogs of haptens and amino acids. These compounds exhibit intense and pH-sensitive emission bands, which might be useful for monitoring cellular compartments of different pH (Kóczán et al., 2001).

Oxovanadium(V) Complexes : Hydrazone ligands, similar in structure to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been used to synthesize oxovanadium(V) complexes. These complexes have shown effective catalytic properties for sulfoxidation reactions (Wang et al., 2013).

Electrochemical Reduction of α-NH-Quinones : Studies have shown the importance of hydrogen bonding in the electrochemical reduction of α-NH-quinones, which are structurally related to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide. This research can lead to insights into the control of protonation steps in such chemical processes (Macías-Ruvalcaba et al., 2004).

Determination of EROD Activity by PAHs : The study of the ethoxy resorufin dealkylase (EROD) inducing potency of polycyclic aromatic hydrocarbons (PAHs) can provide insights into the biological activity of related compounds (Bosveld et al., 2002).

Synthesis and Characterization in Organic Chemistry : Various derivatives of benzohydrazide, a compound structurally similar to 4-ethoxy-N'-(2-naphthylmethylene)benzohydrazide, have been synthesized and characterized, providing useful insights into their chemical properties and potential applications (El‐Gammal et al., 2021).

特性

IUPAC Name |

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-24-19-11-9-17(10-12-19)20(23)22-21-14-15-7-8-16-5-3-4-6-18(16)13-15/h3-14H,2H2,1H3,(H,22,23)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSDYXPSXIKRJT-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)